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The table below summarizes the key quantitative data for GSK864 and ML309, providing an at-a-glance

comparison of their potency and selectivity [1] [2] [3].

Feature GSK864 ML309

Primary Target Mutant IDH1 (R132C/H/G) [2] Mutant IDH1 R132H [3]

Biochemical Potency
(IC₅₀)

R132C: 8.8 nM; R132H: 15.2 nM;
R132G: 16.6 nM [2]

R132H: 96 nM [3]

Cellular Potency
(EC₅₀)

Not explicitly stated in sources 509 nM (in U87MG glioblastoma cells
measuring 2-HG reduction) [3]

Selectivity (vs. Wild-
Type IDH1)

~30-40 fold (WT IC₅₀: ~460 nM) [4] >380 fold (WT IC₅₀: >36,500 nM) [3]

Selectivity (vs.
Mutant IDH2)

Moderate inhibition (IC₅₀: 183 nM)
[1]

Inactive [1] [5]

Inhibition Mode Allosteric, non-competitive [6] [7] Competitive with substrate α-KG [1] [5]

Key Differentiator Potent against multiple IDH1

mutants; some activity vs. mIDH2.

Highly selective for IDH1 R132H over

WT IDH1 and IDH2.

Detailed Experimental Data and Context
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Mechanism of Action: Both GSK864 and ML309 are allosteric inhibitors, meaning they bind to a

site on the IDH1 enzyme that is different from the active site where the natural substrate binds. This

binding occurs at the dimer interface of the enzyme [6] [4]. Despite this similarity, their precise

interactions differ. ML309's inhibition can be overcome by high concentrations of the substrate α-

ketoglutarate (α-KG), classifying it as competitive in kinetic studies [1] [5]. In contrast, GSK864's

inhibition is non-competitive with α-KG, and its potency is affected by magnesium (Mg²⁺)

concentration, suggesting a more complex mechanism that involves disrupting the binding of the Mg²⁺

cofactor [6] [7].

Structural Insights: Crystallographic studies of related compounds confirm that this inhibitor class

binds to an allosteric pocket in the "open" conformation of IDH1. Binding stabilizes this inactive form

and prevents a necessary structural change, thereby halting enzyme catalysis without competing

directly for the substrate pocket [4].

Basis for Selectivity: The selective inhibition of mutant IDH1 over the wild-type enzyme is a complex

process not solely determined by how tightly the drug binds. Research indicates that both GSK864 and

ML309 can bind to the wild-type IDH1 enzyme, yet they selectively inhibit the mutant's neomorphic

activity [6]. This occurs because the mutant enzyme (IDH1 R132H) has a weaker, less stable

interaction with its substrate and Mg²⁺ ion compared to the wild-type. Allosteric inhibitors like

GSK864 and ML309 exploit this instability, disproportionately disrupting the already weaker catalytic

process in the mutant enzyme [6] [7].

The following diagram illustrates this selective allosteric inhibition mechanism.
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Key Experimental Protocols

The data in the comparison table were generated using standardized assays that are central to IDH1 inhibitor

research.

Biochemical IC₅₀ Assay: This test measures direct inhibition of the purified mutant IDH1 enzyme.

The standard method is a diaphorase/resazurin-coupled assay [1] [3]. In this setup, the normal

enzymatic reaction is run in a plate with a range of inhibitor concentrations. The diaphorase enzyme

converts resazurin to fluorescent resorufin in the presence of NADPH. Since IDH1 inhibition reduces

NADPH production, it results in lower fluorescence. The IC₅₀ is calculated from the dose-response

curve of fluorescence inhibition [3].

Cellular EC₅₀ Assay: This test evaluates a compound's ability to inhibit mutant IDH1 function in a

live cell context, which accounts for cell penetration and metabolism. Cells engineered or naturally
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harboring the IDH1 R132H mutation are treated with the inhibitor. After incubation, intracellular

levels of the oncometabolite 2-hydroxyglutarate (2-HG) are quantified, typically using mass

spectrometry (LC-MS/MS). The EC₅₀ is the concentration that reduces 2-HG production by 50%

compared to untreated cells [3] [4].

Key Takeaways for Researchers

For projects requiring high specificity for IDH1 R132H over both wild-type IDH1 and IDH2,

ML309 may be the superior tool compound due to its exceptional selectivity profile [3].
For screening panels against multiple IDH1 mutant variants (R132C/H/G), GSK864 offers broad

coverage and high potency across these common mutations [2].
The choice of assay is critical. Be aware that a compound's biochemical IC₅₀ (on purified enzyme)

and cellular EC₅₀ (in a live cell model) can differ significantly, as seen with ML309. Cellular assays
provide a more holistic view of a compound's functional activity [3].
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selectivity-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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